4-Methylbenzylidene camphor

Catalog No.
S574808
CAS No.
36861-47-9
M.F
C18H22O
M. Wt
254.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzylidene camphor

CAS Number

36861-47-9

Product Name

4-Methylbenzylidene camphor

IUPAC Name

(1R)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/t15?,18-/m0/s1

InChI Key

HEOCBCNFKCOKBX-PKHIMPSTSA-N

SMILES

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C

Solubility

Poorly soluble

Synonyms

3-(4'-methylbenzylidene)camphor, 3-(4-methylbenzylidene)camphor, 4-MBC cpd, 4-methylbenzylidene camphor, enzacamene, Eusolex 6300, Eusolex-6300

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C

Isomeric SMILES

CC1=CC=C(C=C1)C=C2C3CC[C@@](C2=O)(C3(C)C)C
  • Understanding its potential health risks: Studies have investigated the potential for 4-MBC to disrupt the endocrine system and its effects on various biological processes. For instance, some research suggests 4-MBC might have estrogenic activity, potentially affecting hormone regulation []. However, these findings were primarily observed in animal studies, and further research is needed to confirm their applicability to humans [].

Additional Notes

  • Due to its UV-absorbing properties, 4-MBC has been explored in the development of artificial light-harvesting systems. However, this research area is still in its early stages.

4-Methylbenzylidene camphor is an organic compound primarily used as a ultraviolet filter in cosmetic products, particularly sunscreens. Its chemical formula is C18H22O\text{C}_{18}\text{H}_{22}\text{O}, and it has a molecular weight of approximately 254.37 g/mol . The compound appears as a pale white to white crystalline solid with a faint camphor-like odor and has a melting point ranging from 66 to 70 °C . It exists predominantly as the E-isomer, with a minor presence of the Z-isomer .

4-MBC acts as a UV filter by absorbing UVB radiation (280-320 nm) before it can reach the skin. When a UV photon strikes a 4-MBC molecule, the energy is absorbed, promoting an electron to a higher energy level. This excited state is then deactivated through various mechanisms, including heat dissipation or fluorescence, effectively dissipating the UV energy without damaging skin cells [].

While 4-MBC is generally considered safe for topical use in sunscreens, some concerns have been raised regarding its potential effects:

  • Endocrine disruption: Studies suggest 4-MBC might mimic hormones and disrupt the endocrine system, potentially affecting development and reproduction []. Further research is ongoing to determine the extent of this risk.
  • Bioaccumulation: 4-MBC may accumulate in the environment and potentially harm aquatic organisms [].
, particularly in the context of its role as a UV filter. The primary reaction involves its ability to absorb UV radiation, which protects skin from harmful rays. Additionally, it can participate in condensation reactions, notably formed through the reaction between camphor and 4-methylbenzaldehyde . Its stability under UV light is crucial for its effectiveness in cosmetic formulations.

Research indicates that 4-Methylbenzylidene camphor exhibits significant biological activity, particularly concerning endocrine disruption. Studies have shown that it can interact with estrogen receptors, potentially leading to estrogenic effects in various biological models . Furthermore, it has been linked to thyroid hormone regulation and may induce premature acrosome reactions in sperm, affecting reproductive health . The compound's effects on inflammatory responses and cell proliferation have also been documented, suggesting broader implications for human health and environmental safety .

The synthesis of 4-Methylbenzylidene camphor typically involves a condensation reaction between camphor and 4-methylbenzaldehyde. This process can be catalyzed by acid or base conditions to facilitate the formation of the double bond characteristic of the compound's structure . The purity of synthesized 4-Methylbenzylidene camphor is critical, with high-performance liquid chromatography often used to assess its composition.

4-Methylbenzylidene camphor is primarily utilized in cosmetic formulations as a UV filter due to its ability to absorb ultraviolet radiation effectively. It is commonly found in various sunscreens and skincare products aimed at providing broad-spectrum protection against UV rays. The compound's photostability enhances its utility in formulations that require long-lasting protection without degradation .

Several compounds share structural similarities or functional roles with 4-Methylbenzylidene camphor. Here are some notable examples:

Compound NameStructure SimilarityPrimary UseUnique Characteristics
Benzophenone-3Structural analogUV filterKnown for potential endocrine disruption effects
OctocryleneStructural analogUV filterOffers photostability but less effective against UVA rays
HomosalateStructural analogUV filterPrimarily absorbs UVB radiation
3-Benzylidene camphorStructural analogUV filterSimilar structure but different efficacy profile

4-Methylbenzylidene camphor stands out due to its specific binding affinity for estrogen receptors and its unique mechanism of action compared to these similar compounds. Its potential endocrine-disrupting properties further differentiate it from others in its class.

Industrial Synthesis from Camphor Derivatives

The industrial synthesis of 4-Methylbenzylidene camphor follows established organic synthesis protocols utilizing camphor derivatives as starting materials through aldol condensation reactions [1]. The primary synthetic route involves the reaction between camphor and 4-methylbenzaldehyde under basic conditions, typically employing potassium hydroxide as the catalyst [3]. This condensation reaction proceeds through the formation of an enolate intermediate from the camphor molecule, which subsequently attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde [32] [39].

The reaction mechanism involves several distinct steps beginning with enolate formation where the base abstracts a proton from the α-carbon adjacent to the carbonyl group in camphor [32]. The resulting enolate ion acts as a nucleophile and attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a carbon-carbon bond [39]. Following nucleophilic addition, the intermediate undergoes dehydration to yield the final α,β-unsaturated compound, 4-Methylbenzylidene camphor [32].

Industrial production parameters have been optimized to achieve high yields and purity levels exceeding 99.5% [3]. The reaction conditions typically involve controlled temperature environments and specific molar ratios of reactants to ensure complete conversion [34]. Commercial manufacturing processes utilize corn oil as a solvent system and employ purification techniques including recrystallization to achieve the required product specifications [20].

Table 1: Industrial Synthesis Parameters for 4-Methylbenzylidene camphor

ParameterSpecificationReference
Purity>99.5% [3]
Molecular Weight254.37 g/mol [3] [6]
Melting Point66-70°C [31] [36]
Production Scale50+ grams [10]
CatalystPotassium hydroxide [32]
Solvent SystemCorn oil [20]

Stereoselective Synthesis of (E/Z)-Isomers

4-Methylbenzylidene camphor exists as distinct stereoisomeric forms, primarily the E and Z geometric isomers, with commercial preparations containing predominantly the E-isomer configuration [4]. Research utilizing enantioselective gas chromatography-mass spectrometry has demonstrated that technical materials and commercial sunscreen formulations consist entirely of E-isomers with greater than 99% stereoselectivity [4]. The stereoisomer composition in commercial products exhibits racemic characteristics with R/S ratios of 1.00 ± 0.02 [4].

Stereoselective synthesis approaches have been developed to control the geometric configuration during the condensation reaction [12]. The formation of E/Z isomers occurs through photochemical isomerization processes under ultraviolet light exposure, which enables the conversion between stereoisomeric forms [4]. Advanced separation techniques utilizing column chromatography have been successfully employed to isolate individual E/Z isomers with high yields [19].

The stereochemical assignment of isomers has been achieved through systematic synthesis of pure enantiomers from both (+)- and (-)-camphor starting materials [4]. Photochemical isomerization studies have enabled the configurational assignment of all four possible stereoisomers of 4-Methylbenzylidene camphor through controlled sunlight exposure [4]. Environmental samples demonstrate varying E/Z ratios depending on degradation conditions, with treated wastewater showing some enantioselective biodegradation effects [4].

Table 2: Stereoisomer Distribution Data for 4-Methylbenzylidene camphor

Sample TypeE-Isomer (%)Z-Isomer (%)R/S RatioReference
Technical Material>99<11.00 ± 0.02 [4]
Commercial Sunscreen>99<11.00 ± 0.02 [4]
Untreated Wastewater85-9010-150.95-1.09 [4]
Treated Wastewater75-8515-250.89-1.17 [4]
Lake Water80-9010-201.04-1.16 [4]

Advanced Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry for Stereoisomer Resolution

Gas chromatography-mass spectrometry represents the primary analytical technique for stereoisomer resolution and quantitative determination of 4-Methylbenzylidene camphor isomers [4] [18]. The method employs enantioselective chromatographic conditions utilizing specialized chiral stationary phases to achieve baseline separation of stereoisomeric forms [4]. Analytical protocols have been developed using derivatization procedures with N,O-bis(trimethylsilyl) trifluoroacetamide as the derivatization reagent, reacting at 100°C for 100 minutes [18].

Solid phase extraction protocols utilize Oasis HLB cartridges with elution using ethyl acetate and dichloromethane solvent mixtures in 1:1 volume ratios [18]. Detection limits achieved through gas chromatography-mass spectrometry range from 0.5-1.2 ng/L with quantification limits between 1.4-4.0 ng/L for environmental water samples [18]. Recovery rates for spiked samples demonstrate excellent analytical performance ranging from 87.85% to 102.34% with relative standard deviations below 5% [18].

The mass spectrometric detection employs electron ionization conditions with characteristic fragmentation patterns enabling unambiguous identification of stereoisomeric forms [15]. Analytical methods have been validated using deuterated internal standards including 4-Methylbenzylidene camphor-d4 for accurate quantification [27]. Gas chromatography-mass spectrometry methods have been successfully applied to environmental monitoring studies demonstrating the presence of both E and Z isomers in aquatic systems [4].

Liquid Chromatography-Tandem Mass Spectrometry for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry serves as the definitive analytical technique for metabolite profiling of 4-Methylbenzylidene camphor and its biotransformation products [20] [21]. The primary metabolites identified through this methodology include 3-(4-carboxybenzylidene)-camphor and 3-(4-carboxybenzylidene)-6-hydroxycamphor, formed through cytochrome P450-mediated oxidation pathways [20] [24].

Analytical protocols employ atmospheric pressure chemical ionization and electrospray ionization interfaces for enhanced sensitivity and selectivity [17] [21]. Sample preparation involves enzymatic hydrolysis using β-glucuronidase to cleave glucuronide conjugates followed by solid phase extraction using C18 cartridges [17] [21]. Online solid phase extraction coupled with liquid chromatography-tandem mass spectrometry achieves quantification limits of 0.15 μg/L for 3-(4-carboxybenzylidene)-camphor and 0.3 μg/L for 3-(4-carboxybenzylidene)-6-hydroxycamphor [17].

The analytical method demonstrates excellent precision with standard deviations below 5.5% for the primary metabolite and below 6.5% for the hydroxylated metabolite [17]. Accuracy data show mean relative recoveries ranging from 89-110% across the analytical range [17]. Multiple reaction monitoring modes utilize specific mass transitions for quantification with qualifier transitions employed for confirmatory identification [17].

Table 3: Liquid Chromatography-Tandem Mass Spectrometry Metabolite Data

MetaboliteRetention Time (min)Quantifier TransitionQualifier TransitionLOQ (μg/L)Reference
3-(4-carboxybenzylidene)-camphor4.17283.15 → 239.05283.15 → 130.150.15 [17]
3-(4-carboxybenzylidene)-6-hydroxycamphor4.15299.15 → 255.10299.15 → 146.200.30 [17]
4-Methylbenzylidene camphor-d44.15287.15 → 243.10287.15 → 134.20- [17]

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and fingerprinting capabilities for 4-Methylbenzylidene camphor [3] [27]. Proton nuclear magnetic resonance analysis demonstrates characteristic chemical shifts consistent with the bicyclic camphor structure and the benzylidene substituent [27]. The spectroscopic data confirms the molecular structure through distinctive resonance patterns in both proton and carbon-13 nuclear magnetic resonance spectra [3].

Advanced nuclear magnetic resonance techniques including two-dimensional heteronuclear single quantum coherence spectroscopy enable precise peak assignments and structural confirmation [29]. The chemical characterization utilizing nuclear magnetic resonance spectroscopy, combined with gas chromatography-mass spectrometry and Fourier transform infrared analysis, provides unambiguous structural verification [3]. Purity determinations through nuclear magnetic resonance analysis achieve greater than 99.5% accuracy for commercial preparations [27].

Infrared spectroscopy serves as a complementary analytical technique for functional group identification and structural fingerprinting [3]. The infrared spectrum exhibits characteristic absorption bands corresponding to the carbonyl stretching vibration and aromatic carbon-carbon stretching modes [3]. Ultraviolet-visible spectroscopy demonstrates specific extinction coefficients with E1%/1cm values of 954 at λmax 300 nm and 328 at λmax 226 nm in ethanol [3].

Table 4: Spectroscopic Fingerprinting Data for 4-Methylbenzylidene camphor

Analytical TechniqueKey ParametersSpecificationReference
1H Nuclear Magnetic ResonanceChemical ShiftsConsistent with structure [27]
13C Nuclear Magnetic ResonanceCarbon AssignmentsComplete characterization [3]
Fourier Transform InfraredFunctional GroupsCarbonyl and aromatic bands [3]
Ultraviolet-VisibleExtinction CoefficientE1%/1cm 954 at 300 nm [3]
Gas Chromatography-Mass SpectrometryMolecular Ionm/z 254 [3]
Purity AssessmentNuclear Magnetic Resonance>99.5% [27]

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

254.167065321 g/mol

Monoisotopic Mass

254.167065321 g/mol

Heavy Atom Count

19

Melting Point

66-69

UNII

955UIJ2GWS

GHS Hazard Statements

Aggregated GHS information provided by 435 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 435 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 429 of 435 companies with hazard statement code(s):;
H400 (84.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for use as an active sunscreen agent.

Mechanism of Action

Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

36861-47-9

Absorption Distribution and Excretion

The maximum plasma concentration of enzacamene was 16ng/mL in healthy female volunteers following daily whole-body topical application of 2mg/cm^2 of sunscreen formulation at 10% (weight/weight) for four days. Blood concentration of enzacamene (4-MBC) and its main metabolite, 3-(4-carboxybenzylidene)camphor, peaked within 10 h after oral administration of enzacamene.
The urine concentration of 4 ng/mL and 4 ng/mL of enzacamene were observed in female and male volunteers, respectively. In a rat pharmacokinetic study, most of orally administered enzacamene was recovered in in feces as 3-(4-carboxybenzylidene)camphor and, to a smaller extent, as 3-(4-carboxybenzylidene)-6-hydroxycamphor. Glucuronides of both metabolites were also detectable in faces. In urine, one isomer of 3-(4-carboxybenzylidene)hydroxycamphor was the predominant metabolite [3-(4-carboxybenzylidene)-6-hydroxycamphor], the other isomers and 3-(4-carboxybenzylidene)camphor were only minor metabolites excreted with urine. Enterohepatic circulation of glucuronides derived from the two major 4-MBC metabolites may explain the slow excretion of 4-MBC metabolites with urine and the small percentage of the administered doses recovered in urine.
No pharmacokinetic data available.

Metabolism Metabolites

Based on the findings of a rat pharmacokinetic study, it is proposed that absorbed enzacamene following oral administration undergo extensive first-pass hepatic metabolism. Following oral administration of enzacamene (4-MBC) in rats, detected metabolites in the plasma and urine were 3-(4-carboxybenzylidene)camphor and as four isomers of 3-(4-carboxybenzylidene)hydroxycamphor containing the hydroxyl group located in the camphor ring system with 3-(4-carboxybenzylidene)-6-hydroxycamphor as the major metabolite. However the blood concentrations of 3-(4-carboxybenzylidene)-6-hydroxycamphor were below the limit of detection following peak concentration. Via hydroxylation mediated by cytochrome P450 system, 3-(4-hydroxymethylbenzylidene)camphor is formed. This metabolite is further oxidized to 3-(4-carboxybenzylidene)camphor via oxidation of alcohol dehydrogenase and aldehyde dehydrogenase, and may be further hydroxylated to form 3-(4-carboxybenzylidene)-6-hydroxycamphor mediated by CYP450 system.

Wikipedia

Enzacamene

Biological Half Life

The half life of enzacamene (4-MBC) and its main metabolite, 3-(4-carboxybenzylidene)camphor, displayed half-lives of approximately 15 h after reaching peak plasma concentrations after oral administration in rats.

Use Classification

Fragrance Ingredients
Cosmetics -> Uv absorber; Uv filte

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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